4-Chloro-2-(pent-3-en-2-yl)phenol is an organic compound characterized by its distinct structural features and functional properties. It falls under the category of chlorophenols, which are phenolic compounds that contain chlorine atoms. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
This compound can be synthesized through various chemical reactions involving phenolic compounds and alkenes. The presence of the chlorine atom enhances its reactivity and utility in synthetic organic chemistry.
4-Chloro-2-(pent-3-en-2-yl)phenol is classified as a chlorophenol and a substituted phenol. Its molecular formula is , indicating it has a chlorine substituent on the aromatic ring and a pentenyl side chain.
The synthesis of 4-Chloro-2-(pent-3-en-2-yl)phenol can be achieved through multiple methods, often involving electrophilic substitution reactions. One common method includes:
A typical synthesis may involve:
The molecular structure of 4-Chloro-2-(pent-3-en-2-yl)phenol features:
The compound's molecular weight is approximately . Its structural representation can be depicted using SMILES notation as follows: CC(=C)C(C1=CC=C(C=C1)Cl)=C.
4-Chloro-2-(pent-3-en-2-yl)phenol can participate in various chemical reactions, including:
For example, when treated with strong nucleophiles like sodium azide, it can lead to the formation of azide derivatives, which are valuable intermediates in organic synthesis.
The mechanism of action for 4-Chloro-2-(pent-3-en-2-yl)phenol primarily involves its reactivity due to the electron-withdrawing nature of the chlorine atom, which makes adjacent carbon atoms more electrophilic. This property allows for:
Kinetic studies indicate that reactions involving this compound often proceed via second-order kinetics due to bimolecular mechanisms involving nucleophilic attack.
4-Chloro-2-(pent-3-en-2-yl)phenol typically exhibits:
The compound is:
Relevant data include:
4-Chloro-2-(pent-3-en-2-yl)phenol finds applications in several areas:
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6